molecular formula C11H21NO6 B103036 alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl- CAS No. 17296-06-9

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-

Cat. No. B103036
CAS RN: 17296-06-9
M. Wt: 263.29 g/mol
InChI Key: QRLYXYMHUODIND-APLZJWDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl- is a complex chemical compound with a wide range of applications in scientific research. It is commonly referred to as GalNAc-α-O-Me and is a derivative of the natural sugar GalNAc. This compound has been synthesized using various methods and has been studied extensively due to its unique biochemical and physiological effects. In

Scientific Research Applications

Crystal Structure Analysis

Alpha-D-Galactopyranoside derivatives have been extensively studied for their crystal structures. For example, the X-ray structures of 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside derivatives have been determined to understand their crystallographic properties and orientations of acetyl groups (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).

Synthesis and Characterization

The compound has been used in the synthesis of complex carbohydrates. For instance, methyl 2,4-di-O-acetyl-3-deoxy-3-fluoro-beta-D-galactopyranoside, a related derivative, was synthesized and used as a nucleophile in synthesizing various glycosides (Kováč & Glaudemans, 1985).

Binding Studies

Alpha-D-Galactopyranoside derivatives have been used in binding studies to determine association constants. For example, studies on Bandeiraea simplicifolia isolectins utilized these derivatives to evaluate lectin-cell interactions (Goldstein, Blake, Ebisu, Williams, & Murphy, 1981).

Transport Studies

These derivatives have also been studied in the context of transport in human cells. For instance, the synthesis of methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside and its transport in human erythrocytes were investigated to understand sugar transport mechanisms (Lopes & Taylor, 1979).

Synthesis of Oligosaccharides

Research has been conducted on the synthesis of various oligosaccharides using alpha-D-Galactopyranoside derivatives. For example, the synthesis of dermatan sulfate fragments using these derivatives has been explored (Jacquinet & Sinaÿ, 1987).

Probing Lectin Combining Sites

Alpha-D-Galactopyranoside derivatives have been used in the synthesis of probes for lectin combining sites. This includes the synthesis of methyl alpha- and beta-N-dansyl-D-galactosaminides for exploring N-acetyl-D-galactosamine-specific lectins (Kinzy, Belenky, Loontiens, & Sharon, 1992).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4-hydroxy-2,5-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLYXYMHUODIND-APLZJWDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Reactant of Route 2
Reactant of Route 2
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Reactant of Route 3
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Reactant of Route 4
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Reactant of Route 5
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-
Reactant of Route 6
Reactant of Route 6
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-methyl-

Citations

For This Compound
1
Citations
K Vancampenhout, J Schellekens, J Slaets… - Quaternary …, 2016 - Elsevier
The soil memory recorded in paleosols of loess-paleosol sequences is an important contributor to our understanding of past climatic conditions. Molecular proxies based on the organic …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.